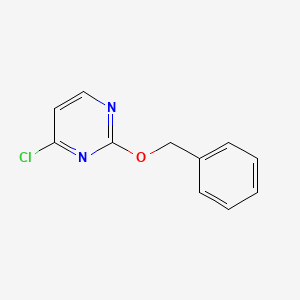

4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound . It is a derivative of N-(thiazol-2-yl)benzenesulfonamides . This compound is synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity .

Synthesis Analysis

The compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

Research in polymer chemistry has explored the synthesis and characterization of aromatic polyamides, including derivatives related to "4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide." For instance, the development of well-defined aramides with low polydispersity and block copolymers containing these aramides demonstrates the potential for creating materials with specific mechanical and chemical properties for industrial applications. This work highlights the utility of such compounds in synthesizing polymers with precise structural characteristics, which could be crucial for advanced materials science and engineering applications (Yokozawa et al., 2002).

Medicinal Chemistry and Anticancer Research

In the realm of medicinal chemistry, derivatives of "this compound" have been investigated for their antiproliferative activities against various cancer cell lines. The design and synthesis of pyrazole-sulfonamide derivatives from this compound class have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs. This suggests potential applications in developing new anticancer therapeutics (Mert et al., 2014).

Mecanismo De Acción

The antibacterial behaviour of the drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzoyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4S2/c27-21(16-4-2-1-3-5-16)17-6-8-18(9-7-17)22(28)25-19-10-12-20(13-11-19)32(29,30)26-23-24-14-15-31-23/h1-15H,(H,24,26)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYERKKKPDXFLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2647381.png)

![N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2647383.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)